2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of pyrrolodiazepines, which are known for their central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole. This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine . The benzotriazolyl group can then be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazolyl group in the compound can be replaced by nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Grignard reagents
- Sodium borohydride
- Sodium cyanide
- Triethyl phosphite
These reactions typically occur under mild to moderate conditions, ensuring good yields of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, which exhibit diverse biological activities .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with various molecular targets and pathways. The compound acts as an inhibitor of enzyme-promoted prostaglandin synthesis and protects against convulsive shock induced by metrazol in mice . It also exhibits sequence-selective DNA binding ability, which contributes to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine include:
- 11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
- 2-substituted-1-carboxy-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines
- Bromopyrrolodiazepines
Uniqueness
What sets 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine apart from similar compounds is its diverse range of biological activities, including its central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties . Additionally, its ability to act as an anti-tumor antibiotic with sequence-selective DNA binding ability and as an antagonist of arginine vasopressin further highlights its uniqueness .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-8-7-9-4-2-6-10(8)5-1;/h1,3,5,9H,2,4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGKZNVXFXKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CN2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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